![molecular formula C26H25N3O4S2 B2465275 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-35-0](/img/structure/B2465275.png)
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O4S2 and its molecular weight is 507.62. The purity is usually 95%.
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Scientific Research Applications
DNA Interaction and Staining
Hoechst 33258, a related compound, strongly binds to the minor groove of double-stranded B-DNA, exhibiting specificity for AT-rich sequences. This interaction is primarily facilitated by the N-methyl piperazine derivative with benzimidazole groups and a phenol group. Widely utilized as a fluorescent DNA stain, it penetrates cells efficiently and finds applications in plant cell biology for chromosome and nuclear staining, flow cytometry, and chromosome analysis. Moreover, Hoechst analogues have been employed as radioprotectors and topoisomerase inhibitors, making them a significant subject for drug design and molecular binding studies (Issar & Kakkar, 2013).
Sulfonamide Applications
Sulfonamides, which feature the primary sulfonamide moiety, are present in a wide range of clinically used drugs. Notably, novel drugs such as apricoxib and pazopanib, which incorporate this group, have shown significant antitumor activity. Sulfonamides have demonstrated a wide spectrum of biological activities, including acting as carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. This motif is expected to be a part of future drugs due to its versatile biological activities (Carta, Scozzafava, & Supuran, 2012).
Amyloid Imaging in Alzheimer’s Disease
Compounds structurally related to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide have been studied for amyloid imaging in Alzheimer's disease. These radioligands, such as N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole, have facilitated PET amyloid imaging, enabling early detection of Alzheimer's and evaluating new antiamyloid therapies. The use of these radioligands represents a significant advancement in comprehending the pathophysiological mechanisms and progression of amyloid deposits in the brain (Nordberg, 2007).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives, sharing structural similarities, have been investigated as potential antioxidant and anti-inflammatory agents. The synthesized compounds were evaluated for their in vitro antioxidant and anti-inflammatory activities, with some demonstrating significant anti-inflammatory activity compared to standard references. Additionally, molecular docking studies have been performed to understand their potential binding mechanisms. This research underscores the potential of such derivatives as templates for developing new anti-inflammatory and antioxidant agents (Raut et al., 2020).
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-17-6-4-5-15-29(17)35(32,33)20-12-9-18(10-13-20)25(31)27-19-11-14-21(23(30)16-19)26-28-22-7-2-3-8-24(22)34-26/h2-3,7-14,16-17,30H,4-6,15H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMIJISPRCFUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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